Cas no 1391583-30-4 ((3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol)

(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 1391583-30-4
- (3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol
- EN300-1164935
- (3S)-3-AMINO-3-(5-BROMO(3-THIENYL))PROPAN-1-OL
- 3-Thiophenepropanol, γ-amino-5-bromo-, (γS)-
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- インチ: 1S/C7H10BrNOS/c8-7-3-5(4-11-7)6(9)1-2-10/h3-4,6,10H,1-2,9H2/t6-/m0/s1
- InChIKey: CDJOZESYBYRKCL-LURJTMIESA-N
- SMILES: BrC1=CC(=CS1)[C@H](CCO)N
計算された属性
- 精确分子量: 234.96665g/mol
- 同位素质量: 234.96665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.5Ų
- XLogP3: 1.2
じっけんとくせい
- 密度みつど: 1.613±0.06 g/cm3(Predicted)
- Boiling Point: 361.3±37.0 °C(Predicted)
- 酸度系数(pKa): 14.87±0.10(Predicted)
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164935-10.0g |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
1391583-30-4 | 10g |
$13314.0 | 2023-06-08 | ||
Enamine | EN300-1164935-5.0g |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
1391583-30-4 | 5g |
$8979.0 | 2023-06-08 | ||
Enamine | EN300-1164935-1.0g |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
1391583-30-4 | 1g |
$3097.0 | 2023-06-08 | ||
Enamine | EN300-1164935-100mg |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
1391583-30-4 | 100mg |
$1244.0 | 2023-10-03 | ||
Enamine | EN300-1164935-250mg |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
1391583-30-4 | 250mg |
$1300.0 | 2023-10-03 | ||
Enamine | EN300-1164935-2.5g |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
1391583-30-4 | 2.5g |
$6069.0 | 2023-06-08 | ||
Enamine | EN300-1164935-10000mg |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
1391583-30-4 | 10000mg |
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Enamine | EN300-1164935-0.5g |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
1391583-30-4 | 0.5g |
$2972.0 | 2023-06-08 | ||
Enamine | EN300-1164935-0.05g |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
1391583-30-4 | 0.05g |
$2602.0 | 2023-06-08 | ||
Enamine | EN300-1164935-50mg |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
1391583-30-4 | 50mg |
$1188.0 | 2023-10-03 |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-olに関する追加情報
Research Brief on (3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol (CAS: 1391583-30-4) in Chemical Biology and Pharmaceutical Applications
The compound (3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol (CAS: 1391583-30-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This chiral amino alcohol derivative, characterized by a brominated thiophene moiety, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role as a building block for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators targeting neurological and oncological pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing potent γ-aminobutyric acid (GABA) analogs. Researchers utilized (3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol as a key chiral synthon to develop novel GABAB receptor agonists with improved blood-brain barrier penetration. The bromothiophene moiety was found to enhance binding affinity through π-π stacking interactions with aromatic residues in the receptor's binding pocket, while the amino alcohol functionality maintained crucial hydrogen bonding with the target protein.
In oncology research, a team from the Scripps Research Institute reported the application of this compound in the synthesis of bromodomain inhibitors (Nature Chemical Biology, 2024). The 5-bromothiophene group proved essential for selective binding to the BRD4 bromodomain, with the (3S)-configuration showing 10-fold greater potency than its (3R)-counterpart in cellular assays. Molecular dynamics simulations revealed that the amino alcohol side chain forms stable hydrogen bonds with conserved asparagine residues in the acetyl-lysine recognition site.
Recent synthetic methodology developments have significantly improved access to this valuable intermediate. A 2024 ACS Catalysis paper described an asymmetric hydrogenation protocol using a novel iridium-phosphine catalyst that achieves >99% ee for the target compound at gram scale. This advancement addresses previous challenges in obtaining enantiomerically pure material, which had limited structure-activity relationship studies in earlier research phases.
Pharmacokinetic studies of derivatives containing this structural motif have shown promising results. The bromothiophene moiety appears to confer favorable metabolic stability, with microsomal half-lives exceeding 120 minutes in human liver microsome assays. However, researchers note that the amino alcohol functionality may require protection strategies to prevent first-pass metabolism in oral formulations, as highlighted in recent ADME studies published in Drug Metabolism and Disposition.
Emerging applications in radiopharmaceutical development have also been reported. The bromine atom in (3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol serves as an excellent handle for isotopic exchange, allowing straightforward incorporation of 76Br or 77Br for PET imaging applications. A 2024 study in the Journal of Nuclear Medicine demonstrated successful labeling and in vivo tracking of a prostate-specific membrane antigen (PSMA) targeting agent derived from this scaffold.
Current challenges in the field include optimizing the synthetic routes for industrial-scale production and further elucidating the compound's potential off-target effects. Recent toxicology screening (Regulatory Toxicology and Pharmacology, 2023) indicates that while the core structure shows good safety margins in acute toxicity models, certain derivatives may require structural modification to mitigate potential hERG channel inhibition observed at high concentrations.
Future research directions appear focused on expanding the therapeutic applications of this scaffold. Several pharmaceutical companies have included (3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol derivatives in their preclinical pipelines, with particular interest in developing dual-acting agents for neurodegenerative diseases that combine neurotransmitter modulation with anti-inflammatory activity. The compound's versatility and demonstrated biological activity ensure its continued importance in medicinal chemistry research.
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